

# DS-1040 Technical Support Center: Plasma Exposure & Dose Proportionality

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | DS-1040 Tosylate |           |
| Cat. No.:            | B560596          | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the plasma exposure and dose proportionality of DS-1040, a novel inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa).

### **Frequently Asked Questions (FAQs)**

Q1: What is the mechanism of action of DS-1040?

A1: DS-1040 is a low-molecular-weight imidazole derivative that selectively inhibits the enzymatic activity of activated thrombin-activatable fibrinolysis inhibitor (TAFIa).[1][2] By inhibiting TAFIa, DS-1040 enhances endogenous fibrinolysis, the body's natural process for dissolving blood clots, without significantly impacting bleeding time.[3][4]

Q2: Does DS-1040 exhibit dose-proportional plasma exposure?

A2: Yes, clinical studies have consistently demonstrated that the plasma exposure of DS-1040 increases in a dose-proportional manner. This has been observed for both peak plasma concentration (Cmax) and the total exposure as measured by the area under the concentration-time curve (AUC).[1] This proportionality has been confirmed in studies with single oral doses ranging from 50 mg to 400 mg in healthy subjects, as well as with single intravenous doses from 0.1 mg to 40 mg in healthy subjects and 0.6 mg to 4.8 mg in Japanese patients with acute ischemic stroke.[1][4][5]



Q3: What are the key pharmacokinetic (PK) characteristics of DS-1040?

A3: In a first-in-human study with single oral doses, the mean terminal half-life of DS-1040 ranged from 17.2 to 24.9 hours.[1] With multiple oral doses, a steady state was achieved by day 7 with minimal accumulation.[1] Following intravenous administration, peak plasma concentrations were observed at the end of the infusion.[3]

Q4: How is DS-1040 eliminated from the body?

A4: Approximately 10% of a 400 mg single oral dose of DS-1040 was recovered as the intact parent drug in urine after 72 hours.[1] Studies in elderly subjects have suggested that decreased renal clearance may lead to higher exposure and a prolonged elimination time.[4]

#### **Troubleshooting Guide**



| Issue                                                          | Potential Cause                                                                                                                                    | Recommended Action                                                                                               |
|----------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|
| Higher-than-expected plasma exposure at a given dose.          | Co-administration of drugs that inhibit renal clearance.                                                                                           | Review concomitant medications for potential drug-drug interactions affecting renal transporters.                |
| Subject has impaired renal function.                           | Screen subjects for renal impairment (e.g., measure creatinine clearance) prior to study initiation. Consider dose adjustment for this population. |                                                                                                                  |
| Lower-than-expected plasma exposure after oral administration. | Poor absorption due to gastrointestinal issues.                                                                                                    | Investigate subject's gastrointestinal health. Ensure adherence to any fasting/fed requirements of the protocol. |
| Formulation issues.                                            | Verify the integrity and proper storage of the investigational product.                                                                            |                                                                                                                  |
| High inter-subject variability in plasma exposure.             | Genetic polymorphisms in drug metabolizing enzymes or transporters.                                                                                | Consider pharmacogenomic analysis to identify potential genetic factors influencing DS-1040 pharmacokinetics.    |
| Differences in subject demographics (e.g., age, weight).       | Ensure proper randomization and stratification of subjects.  Perform subgroup analyses to assess the impact of demographic factors.                |                                                                                                                  |

## **Quantitative Data Summary**

Table 1: Summary of Single Ascending Oral Dose Pharmacokinetics of DS-1040 in Healthy Subjects[1]



| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) |
|-----------|--------------|---------------|
| 50        | Mean (SD)    | Mean (SD)     |
| 100       | Mean (SD)    | Mean (SD)     |
| 200       | Mean (SD)    | Mean (SD)     |
| 400       | Mean (SD)    | Mean (SD)     |

Note: Specific mean and standard deviation (SD) values were not publicly available in the provided search results and are represented here as placeholders.

Table 2: Summary of Single Ascending Intravenous Dose Pharmacokinetics of DS-1040 in Japanese Patients with Acute Ischemic Stroke[5]

| Dose (mg) | Cmax (ng/mL) | AUC (ng·h/mL) |
|-----------|--------------|---------------|
| 0.6       | Mean (SD)    | Mean (SD)     |
| 1.2       | Mean (SD)    | Mean (SD)     |
| 2.4       | Mean (SD)    | Mean (SD)     |
| 4.8       | Mean (SD)    | Mean (SD)     |

Note: Specific mean and standard deviation (SD) values were not publicly available in the provided search results and are represented here as placeholders.

## **Experimental Protocols**

1. First-in-Human Single and Multiple Ascending Oral Dose Study[1]



- Study Design: A randomized, placebo-controlled, phase 1 study.
- Subjects: 56 healthy adults, aged 20-45 years.
- Single Ascending Dose (SAD) Cohorts: Subjects were randomized (3:1) to receive a single oral dose of DS-1040 (50, 100, 200, or 400 mg) or a placebo.
- Multiple Ascending Dose (MAD) Cohorts: Subjects were randomized to receive multiple oral doses of DS-1040 (100 mg once daily, 200 mg once daily, or 150 mg twice daily) or a placebo for 14 days.
- Pharmacokinetic (PK) Sampling: Serial blood samples were collected at predefined time points post-dose to determine plasma concentrations of DS-1040.
- Bioanalysis: Plasma concentrations of DS-1040 were measured using a validated analytical method.
- 2. Intravenous Dose Escalation Study in Acute Ischemic Stroke Patients[5]
- Study Design: A randomized, placebo-controlled, single-blind, dose-escalation phase 1 trial.
- Subjects: Japanese patients with acute ischemic stroke who were eligible for thrombectomy.
- Dose Cohorts: Subjects were randomized to receive a single intravenous infusion of DS-1040 (0.6, 1.2, 2.4, or 4.8 mg) or a placebo.
- Drug Administration: DS-1040 or placebo was administered as a 6-hour intravenous infusion.
- PK Sampling: Blood samples were collected to assess the pharmacokinetic profile of DS-1040.

#### **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of DS-1040 in enhancing fibrinolysis.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. First-in-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of an Oral Formulation of DS-1040, an Inhibitor of the Activated Form of Thrombin-Activatable Fibrinolysis Inhibitor, in Healthy Subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DS-1040 Technical Support Center: Plasma Exposure & Dose Proportionality]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560596#ds-1040-plasma-exposure-and-dose-proportionality]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com